1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane

Continuous flow chemistry Process intensification Propellane scale-up

1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane (CAS 98577-44-7) is a tetrahalogenated cyclopropane derivative (C₅H₆Br₂Cl₂, MW 296.82) bearing two geminal bromine atoms at C1 and two chloromethyl substituents at C2. It is a white to pale-yellow crystalline solid with a melting point of 48–50 °C.

Molecular Formula C5H6Br2Cl2
Molecular Weight 296.81 g/mol
CAS No. 98577-44-7
Cat. No. B1268128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane
CAS98577-44-7
Molecular FormulaC5H6Br2Cl2
Molecular Weight296.81 g/mol
Structural Identifiers
SMILESC1C(C1(Br)Br)(CCl)CCl
InChIInChI=1S/C5H6Br2Cl2/c6-5(7)1-4(5,2-8)3-9/h1-3H2
InChIKeyRCRVZCIUKQNOIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane (CAS 98577-44-7) Procurement-Focused Baseline Profile


1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane (CAS 98577-44-7) is a tetrahalogenated cyclopropane derivative (C₅H₆Br₂Cl₂, MW 296.82) bearing two geminal bromine atoms at C1 and two chloromethyl substituents at C2 [1]. It is a white to pale-yellow crystalline solid with a melting point of 48–50 °C . The compound serves exclusively as the penultimate intermediate en route to [1.1.1]propellane—a strained tricyclic hydrocarbon of paramount importance in contemporary medicinal chemistry as a gateway to bicyclo[1.1.1]pentane (BCP) bioisosteres [1]. Commercial availability spans technical grade (90% assay) through to high-purity (>96%) grades from major international suppliers .

Why Generic Substitution of 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane with Other gem-Dihalocyclopropanes Fails


The unique geometric and electronic arrangement of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane—specifically the gem-dibromo moiety at C1 coupled with two pendant chloromethyl groups at C2—is not a fortuitous structural feature but a mechanistically requisite design for generating [1.1.1]propellane via double lithium–halogen exchange [1]. Alternative gem-dihalocyclopropanes lacking the chloromethyl arms (e.g., 1,1-dibromo-2,2-dimethylcyclopropane) cannot undergo the requisite intramolecular nucleophilic displacement to close the second bridge of the propellane cage [2]. Conversely, the all-chloro analogue—1,1-dichloro-2,2-bis(chloromethyl)cyclopropane—was investigated as an alternative precursor but did not displace the dibromo compound as the preparative standard because the carbon–chlorine bond is less susceptible to lithium–halogen exchange than the carbon–bromine bond, resulting in inferior conversion to propellane [2][3]. The quantitative consequences of this substitution failure are captured in the evidence items below.

Quantitative Comparative Evidence Guide: 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane vs. Closest Analogs


Continuous-Flow Propellane Synthesis Yield vs. Batch Scale-Up: Up to 90% Separation Yield vs. ≤60% Batch Yield

When 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane is used as the substrate in a continuous stirred-tank reactor (CSTR) process with organolithium reagents, the post-treatment separation yield of [1.1.1]propellane reaches 90.06% (Embodiment 3, MeLi) and 85–86% (Embodiments 2 and 4, PhLi) [1]. In contrast, the traditional batch process—when scaled to 100 g substrate input—suffers a significant yield depression to approximately 60%, a reduction attributed to propellane instability under the prolonged alkaline conditions inherent to batch mode [1]. The continuous process thus delivers a 25–30 absolute percentage point yield advantage over scale-up batch operation.

Continuous flow chemistry Process intensification Propellane scale-up BCP bioisostere manufacturing

Compressed Synthetic Route to 1-Bicyclo[1.1.1]pentanecarboxylic Acid: Three Steps vs. Nine-Step Alternative with >55% Overall Yield

Starting from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, the key medicinal chemistry building block 1-bicyclo[1.1.1]pentanecarboxylic acid was accessed in only three synthetic steps with an overall yield exceeding 55% [1]. This represents a dramatic compression from the previously reported nine-step sequence based on alternative precursors (Michl, Della, and Barton route), which required six additional transformations and suffered corresponding cumulative yield losses [1]. No other single [1.1.1]propellane precursor has been demonstrated to enable this same three-step, >55% overall yield entry into the BCP-1-carboxylic acid scaffold.

Route efficiency Step-count reduction Bicyclo[1.1.1]pentane-1-carboxylic acid API intermediate synthesis

Supplier Purity Differentiation: >96.0% (GC) from TCI vs. 90% Technical Grade from Sigma-Aldrich

Commercial sourcing of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane presents a material purity bifurcation with direct consequences for downstream reaction performance. TCI supplies this compound with a purity specification of >96.0% as determined by gas chromatography (GC), accompanied by NMR confirmation of structure and a melting point range of 48.0–52.0 °C . Sigma-Aldrich offers a technical grade product with an assay of 90%, a melting point of 48–50 °C (lit.), and no accompanying chromatographic purity certificate . For the critical methyllithium-mediated conversion to [1.1.1]propellane—where the Organic Syntheses procedure notes that distilled material is 'sufficiently pure' and that yields are severely depressed (<33%) when sub-optimal reagent quality is used [1]—the 6+ percentage-point purity differential between these two grades may be consequential for achieving the published 75–88% propellane yield range.

Purity specification Procurement grade selection GC assay Reproducibility

Experimentally Validated Scalability to 1-Mol Scale with Reproducible Yield

The optimized procedure for synthesizing 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane from 3-chloro-2-(chloromethyl)propene via phase-transfer-catalyzed dibromocarbene addition has been explicitly validated at the 1-mol scale with yields comparable to those obtained at the standard 0.4-mol bench scale (60–80% after recrystallization) [1]. This scalability contrasts with the documented difficulty of reproducing alternative propellane precursor syntheses; notably, the submitters of the Organic Syntheses procedure report being unable to reproduce the results of Della and Taylor despite several attempts [1]. Furthermore, the method eliminates the problematic emulsion formation characteristic of the original Szeimies work-up, replacing it with a straightforward filtration and recrystallization sequence that is amenable to scale [1].

Scalability Process validation Multi-gram synthesis Literature precedent

Preferred Propellane Precursor for Bicyclo[1.1.1]pentan-1-amine Bioisostere Synthesis in Medicinal Chemistry

Baran and co-workers have reported a scalable synthesis of bicyclo[1.1.1]pentan-1-amine hydrochloride—a privileged phenyl bioisostere scaffold in contemporary drug discovery—that specifically employs 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane as the starting material . This compound's status as the sole commercially available, literature-precedented precursor to [1.1.1]propellane that is backed by a fully optimized, independently checked Organic Syntheses procedure [1] distinguishes it from alternative propellane precursors such as 1,3-diiodobicyclo[1.1.1]pentane (which requires a separate multi-step synthesis to access) [2] and 1,1-dichloro-2,2-bis(chloromethyl)cyclopropane (which lacks a validated high-yielding procedure for propellane generation and is not commercially catalogued) [3]. The continuous-flow patent literature further cements this compound as the industrial substrate of choice for propellane manufacture, with multiple embodiments demonstrating yields of 85–90% under process-relevant conditions [4].

BCP bioisostere Medicinal chemistry Propellane chemistry Scaffold hopping

Best-Fit Research and Industrial Application Scenarios for 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane


Kilogram-Scale Continuous Manufacturing of [1.1.1]Propellane for BCP-Containing API Intermediates

Process chemistry teams tasked with scaling propellane production beyond the 100-g batch barrier should procure this compound specifically for use in continuous stirred-tank reactor (CSTR) configurations, where the patented continuous-flow process achieves separation yields of up to 90.06%—a 30-percentage-point gain over batch scale-up yields that collapse to ~60% [1]. The compound's compatibility with both methyllithium and phenyllithium reagents in the continuous process provides operational flexibility for manufacturing campaigns.

Medicinal Chemistry BCP Bioisostere Library Synthesis via [1.1.1]Propellane

Medicinal chemistry groups initiating a scaffold-hopping campaign to replace para-substituted phenyl rings with bicyclo[1.1.1]pentane (BCP) bioisosteres should stock this compound as their primary propellane precursor. The three-step conversion from this compound to 1-bicyclo[1.1.1]pentanecarboxylic acid in >55% overall yield provides the shortest documented entry into the most versatile BCP building block [2], while Baran's validated route to BCP-1-amine hydrochloride from the same precursor offers a direct path to the amine bioisostere .

Academic Laboratory Training and Methodology Development in Strained-Ring Chemistry

Academic groups teaching advanced organic synthesis or developing new propellane-based methodologies benefit from the existence of a fully optimized, independently checked Organic Syntheses procedure that has been validated at the 1-mol scale [3]. The procedure's elimination of the emulsion work-up problem that plagued the original Szeimies method, combined with the compound's commercial availability in two distinct purity grades (90% technical and >96% GC), allows instructors and principal investigators to select the grade appropriate to their pedagogical or research objectives [3].

Contract Research and CDMO Service for Bicyclo[1.1.1]pentane Derivative Synthesis

Contract research organizations (CROs) and contract development and manufacturing organizations (CDMOs) offering BCP derivative synthesis as a service line should standardize on this compound as their inventory propellane precursor. The combination of multi-supplier commercial availability (Sigma-Aldrich, TCI, Bidepharm, and others) , the existence of a continuous-flow process patent enabling kilogram-scale throughput [1], and the compound's documented role in the shortest route to BCP-1-carboxylic acid [2] collectively minimize supply-chain risk and maximize process efficiency for client projects.

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